molecular formula C9H8F2O2 B1401233 3-(3,5-Difluorophenyl)oxetan-3-OL CAS No. 1395281-64-7

3-(3,5-Difluorophenyl)oxetan-3-OL

Cat. No. B1401233
M. Wt: 186.15 g/mol
InChI Key: NZCUIDNMEKWIBE-UHFFFAOYSA-N
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Description

“3-(3,5-Difluorophenyl)oxetan-3-OL” is a chemical compound that belongs to the family of oxetanes, which are four-membered cyclic ethers. It has a CAS Number of 1395281-64-7 and a molecular weight of 186.16 .


Synthesis Analysis

The synthesis of “3-(3,5-Difluorophenyl)oxetan-3-OL” involves a reaction in N,N-dimethyl-formamide (DMF) with sodium hydride (NaH), followed by the addition of iodomethane . The reaction mixture is stirred at ambient temperature for 2 hours, then quenched by the addition of water. The mixture is extracted with ether, and the combined extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude material is purified by flash chromatography over silica gel to give the final product .


Molecular Structure Analysis

The linear formula of “3-(3,5-Difluorophenyl)oxetan-3-OL” is C9H8F2O2 . The InChI Key is NZCUIDNMEKWIBE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The oxetane ring in “3-(3,5-Difluorophenyl)oxetan-3-OL” serves as an isostere of the carbonyl moiety . This suggests that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group .


Physical And Chemical Properties Analysis

“3-(3,5-Difluorophenyl)oxetan-3-OL” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its Log Po/w values range from 0.72 to 2.85, suggesting moderate lipophilicity .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

3-(3,5-Difluorophenyl)oxetan-3-OL and related oxetane compounds are prominently used in synthetic and medicinal chemistry. Oxetan-3-ol, a related molecule, is integral in the preparation of 3-oxetanone, which is often utilized in synthetic and medicinal chemistry for modifying solubility, lipophilicity, metabolic stability, and molecular conformation (Xu Tianxiang et al., 2016). These compounds have been explored as bioisosteres of the carboxylic acid functional group, suggesting their potential in drug design and discovery (P. Lassalas et al., 2017).

Novel Bioisosteric Replacements

Oxetane compounds, including 3-(3,5-Difluorophenyl)oxetan-3-OL, are investigated as novel bioisosteric replacements for thioesters or benzyl sulfides. Their similar shape and electronic properties make them suitable for inclusion in drug discovery efforts (R. Croft et al., 2017).

Liquid Crystal Semiconductors

Certain derivatives of oxetane, such as 3′-methyl-(5,5′′-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2′:5′,2′′-terthiophene, display liquid crystal phases and are used in semiconductors. These compounds can be polymerized and have applications in optoelectronics (Andrew J. McGlashon et al., 2012).

Drug Discovery and Design

Oxetanes, including 3-(3,5-Difluorophenyl)oxetan-3-OL, are useful in drug discovery as bioisosteres for geminal dimethyl groups and carbonyl groups. They are utilized to access diverse chemical structures, offering advantages in aqueous solubility and metabolic stability (Philip J Hamzik et al., 2010).

Photopolymerizable Materials

Some oxetane compounds are used as photopolymerizable materials. They have been explored in the context of their absorption and emission properties, particularly in the fabrication of spin-coated films (Andrew J. McGlashon et al., 2012).

Safety And Hazards

“3-(3,5-Difluorophenyl)oxetan-3-OL” is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed . It can cause skin irritation and serious eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

3-(3,5-difluorophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCUIDNMEKWIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)oxetan-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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